Cas no 73963-72-1 (Cilostazol)
El Cilostazol es un inhibidor selectivo de la fosfodiesterasa tipo 3 (PDE3) con propiedades antiplaquetarias y vasodilatadoras. Su mecanismo de acción principal consiste en aumentar los niveles de AMP cíclico (AMPc) en las plaquetas y las células vasculares, lo que inhibe la agregación plaquetaria y promueve la vasodilatación. Este compuesto se utiliza principalmente para el tratamiento de la claudicación intermitente en pacientes con enfermedad arterial periférica, mejorando la capacidad de caminar y reduciendo los síntomas isquémicos. Su perfil farmacológico incluye una baja incidencia de efectos adversos graves en comparación con otros agentes antiplaquetarios, destacando su selectividad y eficacia clínica. Además, el Cilostazol muestra un efecto beneficioso sobre el endotelio vascular, contribuyendo a la mejora de la microcirculación.

Cilostazol structure
Nombre del producto:Cilostazol
Número CAS:73963-72-1
MF:C20H27N5O2
Megavatios:369.46068406105
MDL:MFCD00866780
CID:59539
PubChem ID:24278291
Cilostazol Propiedades químicas y físicas
Nombre e identificación
-
- Cilostazol
- CILOSTAZOL INTERMEDIATES
- 6-[4-(1-CYCLOHEXYL-1H-TETRAZOL-5-YL)BUTOXY]-3,4-DIHYDRO-2(1H)-QUINOLINONE
- 6-[4-(1-cyclohexyl-1h-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1h)-quinolinone additional name: 6-[4-(1-cyclohexyl-5-tetrazolyl)butoxy]-1,2,3,4- tetrahydro-2-oxoquinolinone
- CILASTAZOL
- CILOSTAZOLE
- RETAL
- OPC 13013
- OPC 21
- 6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one
- Cilostal
- CILOSTAZOL JP
- PLETAAL
- PLETAL
- 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)-butoxy]-3,4-dihydro-2(1H)-quinolinone
- SR-01000003107
- D01896
- SR-01000003107-4
- F20538
- NCGC00022153-02
- 6-[4-(1-cyclohexyltetrazol-5-yl)butoxy]-3,4-dihydro-1H-quinolin-2-one
- Opera_ID_488
- Lopac0_000218
- AB00382988_16
- AB00382988_15
- HMS3260L17
- N7Z035406B
- NCGC00015207-04
- BCPP000279
- AB00382988-14
- SCHEMBL16128
- CILOSTAZOL [MI]
- SMR000058428
- SW199053-2
- NCGC00022153-04
- HMS3268O09
- EU-0100218
- C 0737
- 2(1H)-Quionlinone, 6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-
- Cilostazol, >=98% (HPLC), powder
- Tocris-1692
- GTPL7148
- Tox21_110098
- 6-[4-(l-cyclohexyl-1,2,3,4-tetrazol-5-yl)butoxyl]-3,4-dihydrocarbostyril
- HMS3713F16
- AC-4334
- 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydroquinolin-2(1H)-one
- DTXSID9045132
- OPC 13013; OPC 21; Pletaal
- Tox21_110098_1
- Q258591
- 6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-2(1H)-quinolinone
- Cilostazolum (INN-Latin)
- BRD-K67017579-001-13-3
- NCGC00015207-03
- HMS2234C06
- 3,4-Dihydro-6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-2(1H)-quinolinone
- MLS000758281
- CILOSTAZOL [WHO-DD]
- OPC-13013
- NCGC00015207-25
- CS-1759
- CILOSTAZOL [VANDF]
- SDCCGSBI-0050206.P003
- C2587
- Pharmakon1600-01505230
- Cilostazolum (Latin)
- DTXCID7025132
- CILOSTAZOL [MART.]
- OPC-21
- Cilostazol, United States Pharmacopeia (USP) Reference Standard
- 2(1H)-Quinolinone, 3,4-dihydro-6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-
- Tox21_500218
- BCP0726000145
- BRD-K67017579-001-04-2
- NCGC00022153-07
- 73963-72-1
- HSDB 8312
- MLS001076067
- Z1501485368
- HMS3412B18
- NCGC00015207-05
- NCGC00015207-08
- CILOSTAZOL [USP MONOGRAPH]
- CCG-39646
- NCGC00022153-06
- Cilastatin sodium, Antibiotic for Culture Media Use Only
- CHEMBL799
- Cilostazolum [INN-Latin]
- BRD-K67017579-001-07-5
- HMS1922N15
- BRN 3632107
- 6-(4-(1-CYCLOHEXYL-1H-TETRAZOL-5-YL)BUTOXY)QUINOLINE-2,3(1H,4H)-DIONE
- MLS000028470
- CHEBI:31401
- NCGC00015207-09
- KBio3_002259
- 6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)-butoxy)-3,4-dihydro-1H-quinolin-2-one
- NCGC00015207-07
- SR-01000003107-2
- 6-[4-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)butoxy]-1,2,3,4-tetrahydroquinolin-2-one
- Spectrum4_000772
- HMS2096F16
- NCGC00015207-01
- FT-0645036
- BSPBio_002759
- NSC758936
- HMS3676B18
- 2(1H)-Quinolinone, 6-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-
- Cilostazol (JP17/USP/INN)
- NCGC00015207-02
- BCP03724
- CILOSTAZOL (USP MONOGRAPH)
- s1294
- NCGC00260903-01
- Lopac-C-0737
- Spectrum5_001762
- Spectrum3_001170
- UNII-N7Z035406B
- MLS002153891
- 6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butyloxy)-3,4-dihydroquinolin-2(1H)-one
- A837982
- 2(1H)-quinolinone, 6-(4-(1-cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydro-
- Cilostazol (USAN:USP:INN:BAN:JAN)
- NCGC00015207-12
- 6-[4-(1-cyclohexyl-1,2,3,4-tetrazol-5-yl)butoxy]-3,4-dihydrocarbostyril
- 6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)-butoxy]-3,4-dihydro-1H-quinolin-2-one
- CILOSTAZOL [USAN]
- DB01166
- HMS2093M14
- CILOSTAZOL [INN]
- CILOSTAZOL [ORANGE BOOK]
- Cilostazol [USAN:USP:INN:BAN:JAN]
- RRGUKTPIGVIEKM-UHFFFAOYSA-N
- MFCD00866780
- FT-0665038
- NCGC00015207-10
- MLS000759507
- SPECTRUM1505230
- CILOSTAZOL (USP-RS)
- KS-5154
- AKOS015855512
- Cilostazol, Pharmaceutical Secondary Standard; Certified Reference Material
- NCGC00022153-05
- BCP9000530
- CILOSTAZOL [USP-RS]
- SBI-0050206.P002
- Pletal (TN)
- CILOSTAZOL [JAN]
- RETAL;PLETAL;OPC 21;PLETAAL;Cilostal
- NSC 758936
- HY-17464
- SR-01000003107-7
- AM90304
- 6-[4-(1-cyclohexyl-1h-tetrazol-5-yl)butoxy]-3,4-dihydrocarbostyril
- KBioGR_001184
- REGID_for_CID_2754
- HMS3654J13
- Q-200854
- BRD-K67017579-001-17-4
- SPBio_001256
- FT-0602474
- CAS-73963-72-1
- BDBM50225508
- NCGC00015207-11
- CILOSTAZOL (MART.)
- SR-01000003107-10
- Cilostazolum
- LP00218
- 6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydrocarbostyril
- Spectrum2_001118
- NSC-758936
- NS00009762
- Cilostazol,(S)
- NCGC00015207-06
- BRD-K67017579-001-05-9
- BRD-K67017579-001-28-1
- Cilostazol (JP18/USP/INN)
- BRD-K67017579-001-26-5
- 6-[4-(1-Cyclohexyl-5-tetrazolyl)butoxy]-1,2,3,4- tetrahydro-2-oxoquinolinone
- BRD-K67017579-001-27-3
-
- MDL: MFCD00866780
- Renchi: InChI=1S/C20H27N5O2/c26-20-12-9-15-14-17(10-11-18(15)21-20)27-13-5-4-8-19-22-23-24-25(19)16-6-2-1-3-7-16/h10-11,14,16H,1-9,12-13H2,(H,21,26)
- Clave inchi: RRGUKTPIGVIEKM-UHFFFAOYSA-N
- Sonrisas: O=C1NC2=C(C=C(OCCCCC3=NN=NN3C4CCCCC4)C=C2)CC1
Atributos calculados
- Calidad precisa: 369.216475g/mol
- Carga superficial: 0
- XLogP3: 3.1
- Recuento de donantes vinculados al hidrógeno: 1
- Recuento de receptores de enlace de hidrógeno: 5
- Cuenta de enlace giratorio: 7
- Masa isotópica única: 369.216475g/mol
- Masa isotópica única: 369.216475g/mol
- Superficie del Polo topológico: 81.9Ų
- Recuento de átomos pesados: 27
- Complejidad: 485
- Recuento atómico isotópico: 0
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de unidades de unión covalente: 1
- Recuento de constructos de variantes mutuas: 3
- Carga superficial: 0
Propiedades experimentales
- Stability Shelf Life: Stable under recommended storage conditions.
- Color / forma: Colorless needle like crystals were obtained from methanol
- Denso: 1.1832 (rough estimate)
- Punto de fusión: 158.0 to 162.0 deg-C
- Punto de ebullición: 499.57°C (rough estimate)
- Punto de inflamación: 355.8 °C
- índice de refracción: 1.7600 (estimate)
- Disolución: DMSO: 18 mg/mL, soluble
- PSA: 81.93000
- Logp: 3.60270
- Merck: 2277
- Disolución: It is easily soluble in acetic acid, chloroform, N-methyl-2-pyrrolidone or dimethyl sulfoxide, and almost insoluble in ether, water, 0.1mol/l hydrochloric acid or 0.1mol/l sodium hydroxide.
- Lambda Max: 257(MeOH)(lit.)
Cilostazol Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302-H315-H319-H335
- Declaración de advertencia: P261-P305+P351+P338
- Número de transporte de mercancías peligrosas:NONH for all modes of transport
- Wgk Alemania:2
- Rtecs:VC8277500
-
Señalización de mercancías peligrosas:
- Toxicidad:LD50 in mice, rats (mg/kg): >2000, >2000 i.p.; >5000, >5000 orally (Nomura)
- Condiciones de almacenamiento:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Cilostazol Datos Aduaneros
- Código HS:2933990090
- Datos Aduaneros:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Cilostazol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Ambeed | A506538-5g |
6-(4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy)-3,4-dihydroquinolin-2(1H)-one |
73963-72-1 | 98% | 5g |
$20.0 | 2023-06-16 | |
LKT Labs | C3246-100 mg |
Cilostazol |
73963-72-1 | ≥98% | 100MG |
$393.50 | 2023-07-11 | |
TRC | C441500-50mg |
Cilostazol |
73963-72-1 | 50mg |
$121.00 | 2023-05-18 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHR1503-1G |
73963-72-1 | 1G |
¥2166.75 | 2023-01-14 | |||
abcr | AB352077-1 g |
Cilostazol, 98%; . |
73963-72-1 | 98% | 1 g |
€89.40 | 2023-07-19 | |
abcr | AB352077-5g |
Cilostazol, 98%; . |
73963-72-1 | 98% | 5g |
€89.00 | 2025-02-18 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T0462-50 mg |
Cilostazol |
73963-72-1 | 99.86% | 50mg |
¥575.00 | 2022-04-26 | |
BAI LING WEI Technology Co., Ltd. | 442315-500MG |
Cilostazol, 99%, a potent and selective inhibitor of phosphodiesterase (PDE) 3A, the isoform of PDE 3 in the cardiovascular system, with an IC50 of 0.2 μM |
73963-72-1 | 99% | 500MG |
¥ 1929 | 2021-07-08 | |
eNovation Chemicals LLC | D371171-1g |
Cilostazol |
73963-72-1 | 98% | 1g |
$660 | 2024-08-03 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1134153-200MG |
Cilostazol |
73963-72-1 | 200mg |
¥8225.27 | 2024-12-26 |
Cilostazol Literatura relevante
-
Xiao Gu,Siqi Zhu,Linqi Yan,Lei Cheng,Peixi Zhu,Jinqi Zheng J. Anal. At. Spectrom. 2021 36 512
-
2. The role of metallothionein-3 in streptozotocin-induced beta-islet cell death and diabetes in miceHyae-Ran Byun,Jeong A Choi,Jae-Young Koh Metallomics 2014 6 1748
-
Parisa Moradi RSC Adv. 2022 12 33459
-
Sona Lee,Hyun Jun Kim,Seung Hwan Chang,Jonghwi Lee Soft Matter 2013 9 472
-
Aparajita Dey,J. Lakshmanan Food Funct. 2013 4 1148
73963-72-1 (Cilostazol) Productos relacionados
- 73963-72-1(Cilostazol)
- 123041-20-3(Ethanone,1-[2-hydroxy-4-[4-(1-methyl-1H-tetrazol-5-yl)butoxy]-3-propylphenyl]-)
- 87153-04-6(4’’-Hydroxy-cilostazol-d5)
- 649774-22-1(Benzoic acid, 3-[[[4-(1H-tetrazol-5-ylmethyl)phenoxy]acetyl]amino]-)
- 89332-50-3(Cilostazol-d11)
- 3910-95-0(Nickel,bis(picrolonato)- (7CI,8CI))
- 865792-18-3(6-4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy-1-4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl-3,4-dihydro-2(1H)-quinolinone)
- 62567-62-8(Cyclopropanecarboxylic acid,2-(1,3-benzodioxol-5-yl)-1-(5-phenyl-1H-tetrazol-1-yl)-)
- 62424-92-4(2(1H)-Quinolinone, 6-[2-(dimethylamino)ethoxy]-3,4-dihydro-4-phenyl-)
- 69592-33-2(Butanamide,N-cyclohexyl-N-methyl-4-[(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)oxy]-)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:73963-72-1)Cilostazol

Pureza:99%
Cantidad:100g
Precio ($):253.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:73963-72-1)Cilostazol

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe